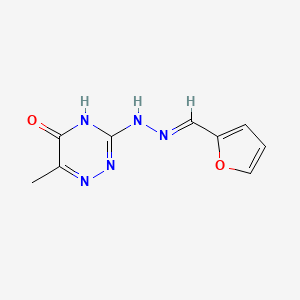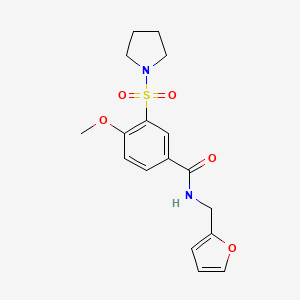
2-furaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-furaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, also known as Furaldehyde Hydrazone, is a chemical compound that has been widely researched for its potential applications in various fields. It is a yellow crystalline solid that is soluble in water and organic solvents.
作用機序
The exact mechanism of action of 2-furaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is not fully understood. However, it is believed to exert its biological effects through the formation of coordination complexes with metal ions, which can then interact with biomolecules such as proteins and DNA. It has also been suggested that the compound may inhibit the activity of enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It also exhibits anti-inflammatory and antioxidant activity, which may be beneficial in the treatment of various inflammatory diseases. Additionally, the compound has been shown to have cytotoxic effects on cancer cells, making it a promising candidate for anticancer therapy.
実験室実験の利点と制限
One of the main advantages of using 2-furaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone in lab experiments is its ease of synthesis and purification. The compound is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the exact mechanism of action of the compound is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 2-furaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. One area of interest is the development of new synthetic methods for the compound, which may lead to improved yields and purity. Another potential direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, the compound's potential as a fluorescent probe for biomolecules may lead to the development of new diagnostic tools for disease detection. Finally, further studies are needed to fully elucidate the compound's mechanism of action and to determine its potential toxicity in vivo.
合成法
The synthesis of 2-furaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves the reaction of furaldehyde with hydrazine hydrate in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization or chromatography.
科学的研究の応用
2-furaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a chelating agent for heavy metals and as a fluorescent probe for detecting biomolecules.
特性
IUPAC Name |
3-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-6-8(15)11-9(14-12-6)13-10-5-7-3-2-4-16-7/h2-5H,1H3,(H2,11,13,14,15)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDHXDAJKWXSFF-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-2-methyl-N-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B6025884.png)
![5-[(3-hydroxy-1-piperidinyl)methyl]-N-[2-(2-methylphenyl)ethyl]-3-isoxazolecarboxamide](/img/structure/B6025891.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B6025896.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6025915.png)

![7-(2-chloro-4-fluorobenzyl)-8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6025931.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6025942.png)
![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B6025951.png)
![1-[2-(4-chlorophenyl)ethyl]-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6025958.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6025970.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6025973.png)
![6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B6025976.png)

![2,4,5,6(1H,3H)-pyrimidinetetrone 5-[(2-benzoyl-4-chlorophenyl)hydrazone]](/img/structure/B6025984.png)